4-Bromo-2-fluoro-1-phenoxy-benzene

Overview

Description

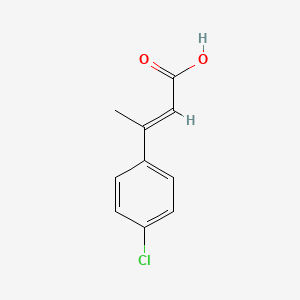

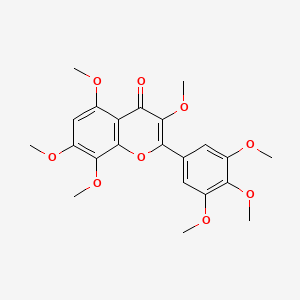

4-Bromo-2-fluoro-1-phenoxy-benzene, or 4-BF1PB, is a chemical compound belonging to the family of organobromine compounds. It is an aromatic compound, which means that it is composed of a benzene ring with a substituent group attached to it. 4-BF1PB is a versatile compound, with applications in both scientific research and industrial processes.

Scientific Research Applications

Antifungal and Antibacterial Properties

4-Bromo-2-fluoro-1-phenoxy-benzene, a derivative of thio halo-benzene, has been studied for its antifungal and antibacterial properties. Research by Loğoğlu, Avar, and Cevher (2017) demonstrated its effectiveness in reducing oxidative damage in mammalian tissues, suggesting potential as an antifungal compound without significant liver or kidney toxicity (Loğoğlu, Avar, & Cevher, 2017).

Electron Transmission Studies

Studies on substituted benzenes, including bromobenzene, have been conducted to understand their electron affinities and molecular interactions. Jordan, Michejda, and Burrow (1976) explored these aspects through electron transmission spectroscopy, which is relevant to understanding the electronic properties of similar compounds like this compound (Jordan, Michejda, & Burrow, 1976).

Synthesis and Optimization Methods

Research on the synthesis of related compounds provides insights into the potential methods for synthesizing and optimizing this compound. Batool et al. (2014) discussed the synthesis of (prop-2-ynyloxy) benzene derivatives, highlighting the influence of different substituents on reaction yields and biological activities, which may be applicable to the synthesis of this compound (Batool et al., 2014).

Dielectric Relaxation Studies

Research by Basha et al. (2022) on the dielectric relaxation of hydrogen-bonded complexes involving halogenated phenols provides a basis for understanding the intermolecular interactions of this compound in various solvents (Basha, Khan, Muzammil, & Fasiuddin, 2022).

Synthesis Techniques

Studies on the synthesis of similar compounds, such as 4-Fluoro-3-phenoxytoluene, provide insight into possible synthetic pathways for this compound. The research by Wenxian, De-kun, and Yanli (2004) on Ullmann coupling reactions could be relevant for its synthesis (Wenxian, De-kun, & Yanli, 2004).

Fluorescence Properties

Studies on derivatives of benzene, like 1-Bromo-4-(2,2-diphenylvinyl) benzene, and their fluorescence properties can provide a foundation for researching the fluorescence of this compound. Zuo-qi's (2015) research on photoluminescence properties may be extrapolated to understand similar properties in this compound (Zuo-qi, 2015).

Solute-Solvent Interaction Dynamics

Research on the dynamics of solute-solvent complexation, such as Zheng et al.'s (2005) study on phenol and benzene, could be important for understanding how this compound interacts with various solvents (Zheng et al., 2005).

Mechanism of Action

Target of Action

The primary target of 4-bromo-2-fluoro-1-phenoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of 4-bromo-2-fluoro-1-phenoxybenzene is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Result of Action

The result of the action of 4-bromo-2-fluoro-1-phenoxybenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where a sigma bond is formed to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Properties

IUPAC Name |

4-bromo-2-fluoro-1-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJUNYGUSAOFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3034733.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}aniline](/img/structure/B3034735.png)

![3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B3034746.png)